4-Bromo-6-ethylpyrimidine

説明

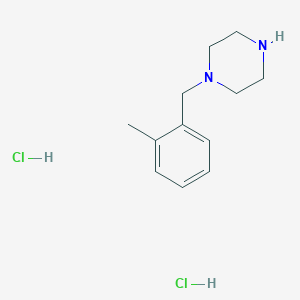

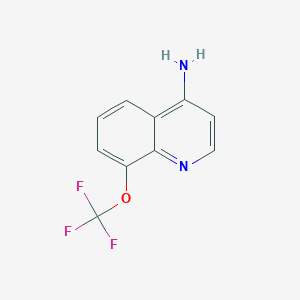

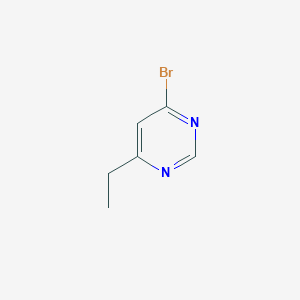

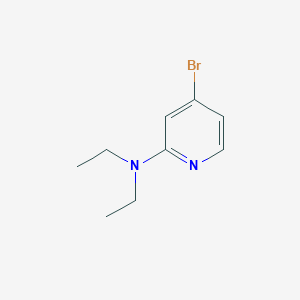

“4-Bromo-6-ethylpyrimidine” is a chemical compound with the molecular formula C6H7BrN2 . It belongs to the class of organic compounds known as pyrimidines and derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their various chemical and biological applications . A variety of novel and efficient synthetic approaches towards the synthesis of pyrimidine and its derivatives have been reported . These include reactions involving chalcones, amidines, guanidine, nitriles, isocyanates, urea, thiourea, and aminopyrazoles .

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-ethylpyrimidine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromine atom is attached at the 4th position and an ethyl group is attached at the 6th position of the pyrimidine ring .

Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in condensation, coupling, or cyclization reactions . The specific reactions that “4-Bromo-6-ethylpyrimidine” can undergo would depend on the reaction conditions and the presence of other reactants .

Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-6-ethylpyrimidine” is 187.04 g/mol . Other physical and chemical properties such as melting point, boiling point, density, etc., are not explicitly mentioned in the search results.

科学的研究の応用

Antiviral Activity

4-Bromo-6-ethylpyrimidine derivatives have been investigated for their potential antiviral activities. For example, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted in position 5 have shown to inhibit retrovirus replication in cell culture, marking them as candidates for further exploration in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial Activity

The compound has also been a precursor in the synthesis of pyrimidine glycosides, which were screened for antimicrobial activity, highlighting the role of 4-Bromo-6-ethylpyrimidine derivatives in developing new antimicrobial agents (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).

Synthesis and Characterization

Research has focused on synthesizing and characterizing various derivatives of 4-Bromo-6-ethylpyrimidine for their potential antibacterial and antifungal activities, indicating its utility in creating new compounds with significant biological activities (Vijaya Laxmi, Ravi, & Nath, 2019).

Radical Chemistry Applications

The Minisci reaction has been utilized to synthesize 5-halopyrimidine-4-carboxylic acid esters, showcasing the use of 4-Bromo-6-ethylpyrimidine derivatives in radical chemistry to prepare pharmacologically active molecules, including potent CK2 inhibitors (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).

Synthesis of Quinazolinones

In exploring antiviral and cytotoxic activities, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones synthesized from 4-Bromo-6-ethylpyrimidine showed potential, especially against vaccinia virus, indicating its relevance in designing drugs targeting poxviruses (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Heterocyclic Compounds Design

The synthesis of heterocyclic compounds containing phenoxydifluoromethyl groups from 4-Bromo-6-ethylpyrimidine derivatives showcases its importance in the design of biologically active heterocycles, underscoring its versatility in organic synthesis (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).

作用機序

Target of Action

Pyrimidine derivatives, to which 4-bromo-6-ethylpyrimidine belongs, are known to play a vital role in various biological procedures and in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Mode of Action

It’s worth noting that pyrimidine derivatives are known to upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in the structure of dna and rna .

Pharmacokinetics

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Result of Action

Pyrimidine derivatives are known to cause cell cycle arrest and apoptosis, leading to the destruction of cancer cells .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

特性

IUPAC Name |

4-bromo-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKKMIQIUTWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-ethylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1520163.png)

![tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520167.png)